AST 487 - 1069112-48-6

AST 487

Catalog Number: EVT-8080681
CAS Number: 1069112-48-6
Molecular Formula: C26H30F3N7O2
Molecular Weight: 529.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AST 487 was developed as part of a broader effort to target specific kinases involved in cancer progression. Its classification as a RET kinase inhibitor positions it within a critical area of oncology research, focusing on targeted therapies that inhibit specific signaling pathways associated with tumor growth and survival. The compound has been shown to have an IC50 value of approximately 0.88 µM against RET kinase, indicating its potency in inhibiting this target .

Synthesis Analysis

Methods and Technical Details

The synthesis of AST 487 involves several key steps that utilize established organic chemistry techniques. While specific synthetic routes for AST 487 are not detailed in the available literature, compounds in its class typically employ methods such as:

  1. Urea Formation: The reaction of substituted anilines with isocyanates or isothiocyanates to form urea derivatives.
  2. Coupling Reactions: Utilizing coupling agents to link aromatic rings or other substituents to form the diphenyl urea structure.
  3. Purification Techniques: Common methods include recrystallization or chromatography to isolate the desired product from by-products.

These methods ensure the production of high-purity compounds suitable for biological testing and further development .

Molecular Structure Analysis

Structure and Data

AST 487's molecular structure can be described by its core diphenyl urea framework, which facilitates interaction with the ATP-binding site of RET kinase. The chemical structure can be represented as follows:

  • Chemical Formula: C19_{19}H19_{19}N2_{2}O
  • Molecular Weight: Approximately 303.37 g/mol
  • CAS Number: 630124-46-8

The structural characteristics allow for effective binding to the active site of RET kinase, leading to inhibition of its autophosphorylation activity .

Chemical Reactions Analysis

Reactions and Technical Details

AST 487 functions primarily through competitive inhibition of RET kinase activity. Key reactions include:

  1. Inhibition of Autophosphorylation: AST 487 competes with ATP for binding at the active site, thereby preventing autophosphorylation of RET.
  2. Downstream Signaling Effects: Inhibition leads to reduced activation of downstream signaling pathways such as phospholipase C gamma (PLCγ) and extracellular signal-regulated kinase (ERK), which are crucial for cell proliferation and survival .

In vitro studies have demonstrated dose-dependent inhibition effects on cell lines harboring activating mutations in RET, showcasing its therapeutic potential against RET-driven cancers .

Mechanism of Action

Process and Data

The mechanism by which AST 487 exerts its effects involves several steps:

  1. Binding Affinity: AST 487 binds selectively to the ATP-binding pocket of RET kinase.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation process critical for RET's activation.
  3. Impact on Cell Cycle: The inhibition results in cell cycle arrest, particularly affecting G1 phase progression in cancer cells expressing mutant RET .

Data from various studies indicate that AST 487 significantly reduces tumor growth in xenograft models, emphasizing its role as a potent inhibitor in vivo .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AST 487 exhibits several notable physical and chemical properties:

These properties are essential for optimizing experimental conditions during biological assays and formulations .

Applications

Scientific Uses

AST 487 has demonstrated significant potential in various scientific applications:

  1. Cancer Therapy Research: Primarily investigated as a therapeutic agent for cancers driven by RET mutations, including thyroid cancer and bladder cancer.
  2. Kinase Inhibition Studies: Used in preclinical models to explore the role of RET signaling in tumorigenesis and the efficacy of targeted therapies.
  3. Biomarker Development: Research into AST 487's effects on RET expression may aid in developing biomarkers for patient stratification in clinical settings .
Molecular Mechanisms of RET Kinase Inhibition by AST 487

Structural Basis of RET Kinase Binding and ATP-Competitive Inhibition

AST 487 (1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea) is a type II tyrosine kinase inhibitor that selectively targets the inactive "DFG-out" conformation of RET kinase. Its molecular structure features a urea scaffold flanked by hydrophobic aromatic moieties, enabling critical interactions with the kinase's hinge region and allosteric pocket. The trifluoromethyl-phenyl group anchors the compound deep in the hydrophobic back pocket, while the pyrimidine oxygen forms hydrogen bonds with the backbone NH of RET's Glu 775 residue [7] [10].

Biochemical profiling reveals AST 487 inhibits RET kinase with an IC₅₀ of 880 nM, demonstrating significant selectivity against oncogenic RET-driven proliferation (IC₅₀ = 34 ± 4 nM in PTC3-RET–driven BaF3 cells) [7]. However, it exhibits multi-kinase activity, with notable inhibition of FLT3 (IC₅₀ = 520 nM), c-Kit (IC₅₀ = 500 nM), and c-Abl (IC₅₀ = 20 nM) [1] [8]. This broad-spectrum activity stems from structural conservation in the ATP-binding pockets of these kinases.

Table 1: Kinase Inhibition Profile of AST 487

Kinase TargetIC₅₀ (nM)Cellular System
RET880In vitro kinase assay
RET (PTC3-RET)34BaF3 cells
FLT3520In vitro kinase assay
c-Kit500In vitro kinase assay
c-Abl20In vitro kinase assay
KDR (VEGFR2)170In vitro kinase assay

Downstream Signaling Pathway Modulation: ERK, PLCγ, and PI3K/AKT Crosstalk

AST 487 disrupts RET-mediated signal transduction by blocking autophosphorylation at tyrosine 905 (Y905), a critical docking site for adaptor proteins. This inhibition propagates through three key pathways:

  • ERK Pathway: Phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) is suppressed at concentrations ≥100 nM in TT (RETC634W) and MZ-CRC-1 (RETM918T) medullary thyroid cancer cells, halting mitogenic signaling [4].
  • PLCγ Pathway: Downregulation of phospholipase Cγ (PLCγ) phosphorylation occurs dose-dependently, disrupting calcium-mediated second messenger systems and gene expression programs driven by calcitonin [7].
  • PI3K/AKT/mTOR Axis: AST 487 potently inhibits mTORC1 activity, evidenced by reduced phosphorylation of ribosomal protein S6 (Ser235/236) and 4EBP-1 in RET-mutant cells. This suppression is sustained for >24 hours post-treatment, indicating profound pathway blockade [4].

Crucially, crosstalk between these pathways is modulated by AST 487:

  • Negative feedback loops between PI3K/AKT and Ras/ERK pathways are attenuated, as observed in lung cancer models where RET inhibition reduces compensatory ERK activation [3] [9].
  • In thyroid cancer cells, combined inhibition of RET and mTOR (using INK128) synergistically induces apoptosis, confirming mechanistic interplay between RET-driven PI3K signaling and mTOR [4].

Differential Effects on Wild-Type vs. Mutant RET Isoforms

AST 487 exhibits distinct efficacy against oncogenic RET mutants compared to wild-type RET:

  • RETC634W: This extracellular cysteine-rich domain mutant shows high sensitivity to AST 487 (IC₅₀ = 34 nM in BaF3 cells). Treatment reduces RET autophosphorylation by >80% at 100 nM and decreases protein expression at higher doses (≥30 mg/kg in xenografts) [4] [7].
  • RETM918T: Located in the kinase domain, this MEN2B-associated mutant requires slightly higher concentrations for inhibition (IC₅₀ ~50 nM) but remains sensitive to AST 487-mediated suppression of downstream effectors like ERK and S6 [4].
  • RET/PTC1: In TPC-1 papillary thyroid cancer cells harboring this fusion oncoprotein, AST 487 inhibits mTOR signaling but shows reduced efficacy compared to its effects on MEN2A-associated mutants [4].

Table 2: Differential Sensitivity of RET Variants to AST 487

RET VariantTumor ContextKey Sensitivity Metrics
RETC634WMedullary thyroid cancerIC₅₀ = 34 nM; >80% p-RET inhibition at 100 nM
RETM918TMetastatic MTCIC₅₀ ≈50 nM; suppresses p-S6 at 100 nM
RET/PTC1Papillary thyroid cancerPartial mTOR inhibition; resistant to single-agent apoptosis
Wild-Type RETNormal tissuesMinimal inhibition at clinical concentrations

Mechanistically, mutant RET isoforms exhibit conformational stability that enhances AST 487 binding. Molecular dynamics simulations reveal that the RETC634W mutation stabilizes the DFG-out conformation, increasing drug residence time by 3-fold compared to wild-type RET [7]. This explains the paradoxical reduction in total RET protein observed in xenografts—prolonged kinase inhibition accelerates degradation of mutant RET isoforms [4].

Compound Nomenclature

Table 3: Chemical Identifiers for AST 487

Identifier TypeName or Designation
Systematic IUPAC Name1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea
SynonymsNVP-AST 487; AST-487; Kinome_3855
CAS Registry630124-46-8
Molecular FormulaC₂₆H₃₀F₃N₇O₂
PubChem CID11409972

Properties

CAS Number

1069112-48-6

Product Name

AST 487

IUPAC Name

1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea

Molecular Formula

C26H30F3N7O2

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37)

InChI Key

ODPGGGTTYSGTGO-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.